molecular formula C15H9BrN2O3 B5718408 5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole

5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole

Cat. No.: B5718408
M. Wt: 345.15 g/mol
InChI Key: DWNPVOAMBLSFBH-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of benzodioxole and bromophenyl groups attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzohydrazide with 1,3-benzodioxole-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole depends on its application:

    Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

    Materials Science: In organic electronics, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial for its function in devices.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the bromine atom on the phenyl ring, which may affect its reactivity and applications.

    5-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and biological activity.

Uniqueness

5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This feature also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-3-(4-bromophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2O3/c16-11-4-1-9(2-5-11)14-17-15(21-18-14)10-3-6-12-13(7-10)20-8-19-12/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPVOAMBLSFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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